molecular formula C15H12F2O2S B10946832 (2Z)-1-[4-(difluoromethoxy)phenyl]-3-(3-methylthiophen-2-yl)prop-2-en-1-one

(2Z)-1-[4-(difluoromethoxy)phenyl]-3-(3-methylthiophen-2-yl)prop-2-en-1-one

Cat. No.: B10946832
M. Wt: 294.3 g/mol
InChI Key: OIWMDULVNMJNGK-SREVYHEPSA-N
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Description

(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(3-METHYL-2-THIENYL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(3-METHYL-2-THIENYL)-2-PROPEN-1-ONE can be achieved through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis may involve optimized reaction conditions to increase yield and purity. This could include the use of more efficient catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming epoxides or other oxidized derivatives.

    Reduction: Reduction reactions may convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(3-METHYL-2-THIENYL)-2-PROPEN-1-ONE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Research in this area could involve studying its interactions with biological targets and evaluating its efficacy in vitro and in vivo.

Medicine

Potential medical applications include the development of new therapeutic agents based on its biological activities. The compound could serve as a lead compound for drug discovery and development.

Industry

In the industrial sector, the compound may be used in the production of specialty chemicals, pharmaceuticals, or agrochemicals. Its unique properties could make it suitable for specific applications requiring particular chemical functionalities.

Mechanism of Action

The mechanism of action of (Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(3-METHYL-2-THIENYL)-2-PROPEN-1-ONE would depend on its specific biological activity. For example, if it exhibits anticancer properties, it may interact with molecular targets such as enzymes or receptors involved in cell proliferation and apoptosis pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(3-METHYL-2-THIENYL)-2-PROPEN-1-ONE: The E-isomer of the compound, which may have different chemical and biological properties.

    Chalcone: The parent compound of the chalcone class, which lacks the difluoromethoxy and thiophene substituents.

    Flavonoids: A class of compounds structurally related to chalcones, known for their diverse biological activities.

Uniqueness

The presence of the difluoromethoxy group and the methyl-substituted thiophene ring distinguishes (Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(3-METHYL-2-THIENYL)-2-PROPEN-1-ONE from other similar compounds. These substituents may confer unique chemical properties and biological activities, making it a compound of interest for further research and development.

Properties

Molecular Formula

C15H12F2O2S

Molecular Weight

294.3 g/mol

IUPAC Name

(Z)-1-[4-(difluoromethoxy)phenyl]-3-(3-methylthiophen-2-yl)prop-2-en-1-one

InChI

InChI=1S/C15H12F2O2S/c1-10-8-9-20-14(10)7-6-13(18)11-2-4-12(5-3-11)19-15(16)17/h2-9,15H,1H3/b7-6-

InChI Key

OIWMDULVNMJNGK-SREVYHEPSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=C\C(=O)C2=CC=C(C=C2)OC(F)F

Canonical SMILES

CC1=C(SC=C1)C=CC(=O)C2=CC=C(C=C2)OC(F)F

Origin of Product

United States

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